Product packaging for Isophthalamidoxime(Cat. No.:CAS No. 15325-51-6)

Isophthalamidoxime

Cat. No.: B240815
CAS No.: 15325-51-6
M. Wt: 194.19 g/mol
InChI Key: JVXOIYJLJWAUQP-UHFFFAOYSA-N
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Description

Isophthalamidoxime is a high-purity chemical reagent primarily employed as a key monomer in polymer chemistry for synthesizing copoly(1,3-arylene-1,2,4-oxadiazole)s . These polymers belong to a class of high-performance materials. The precursor polymers are synthesized via solution condensation, typically with diacid chlorides like terephthaloyl chloride . The resulting poly(1,2,4-oxadiazole)s are noted for their thermal stability, making them subjects of interest for advanced material applications . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO3 B240815 Isophthalamidoxime CAS No. 15325-51-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N',3-N'-dihydroxybenzene-1,3-dicarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c9-7(11-13)5-2-1-3-6(4-5)8(10)12-14/h1-4,13-14H,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXOIYJLJWAUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=NO)N)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)/C(=N/O)/N)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934711
Record name N~1~,N~3~-Dihydroxybenzene-1,3-dicarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15325-51-6
Record name Isophthalamidoxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~3~-Dihydroxybenzene-1,3-dicarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations for Isophthalamidoxime

Established Synthetic Pathways for Isophthalamidoxime Preparation

The synthesis of this compound primarily involves the reaction of isophthalonitrile with hydroxylamine (B1172632). This transformation is a cornerstone of its production, with various methodologies developed to optimize yield and purity.

Solution Condensation Approaches for this compound Precursors

The most common method for synthesizing this compound is through the solution condensation of isophthalonitrile with hydroxylamine hydrochloride. This reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid generated.

The selection of solvent and base, along with the reaction temperature and time, are critical parameters that influence the efficiency of the synthesis. Common bases include sodium carbonate, sodium hydroxide, and organic amines. The reaction progress can be monitored using various analytical techniques to determine the optimal conditions for maximizing the yield of this compound.

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
IsophthalonitrileHydroxylamine hydrochlorideSodium CarbonateEthanol/WaterReflux6~85
IsophthalonitrileHydroxylamine hydrochlorideSodium HydroxideMethanol604>90
IsophthalonitrileHydroxylamine hydrochlorideTriethylamineIsopropanol808~80

This compound can also serve as a precursor in condensation polymerization reactions. For instance, it can be condensed with terephthaloyl chloride to produce poly(amidoxime)s. researchgate.net These polymers can then undergo thermal cyclodehydration to form poly(1,2,4-oxadiazole)s, materials with notable thermal stability. researchgate.net

Advancements in this compound Derivatization Techniques

Derivatization of this compound is a crucial step for various applications, including enhancing its analytical detection and modifying its chemical properties. The presence of the amidoxime (B1450833) functional group allows for a range of chemical modifications.

One common derivatization strategy involves the reaction of the oxime hydroxyl group. For instance, O-acylation or O-alkylation can be performed to introduce different functional groups, thereby altering the solubility, reactivity, and biological activity of the parent molecule.

Another approach is the conversion of the amidoxime group into other heterocyclic systems. For example, amidoximes can be cyclized with various reagents to form 1,2,4-oxadiazoles, which are important scaffolds in medicinal chemistry.

Mechanistic Studies of this compound Formation Reactions

The formation of this compound from isophthalonitrile and hydroxylamine proceeds through a nucleophilic addition mechanism. The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon atom of the nitrile group.

This initial attack forms a tetrahedral intermediate, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the amidoxime product. The reaction is typically base-catalyzed, as the base increases the nucleophilicity of the hydroxylamine by deprotonating it.

Kinetic studies of amidoxime formation have shown that the rate of reaction is dependent on the concentration of both the nitrile and the hydroxylamine, as well as the pH of the reaction medium. The presence of electron-withdrawing groups on the aromatic ring of the nitrile can enhance the reaction rate by increasing the electrophilicity of the nitrile carbon. Conversely, electron-donating groups can slow down the reaction.

Green Chemistry Principles and Sustainable Synthesis of this compound

In recent years, there has been a growing emphasis on the development of green and sustainable synthetic methods for chemical production, and the synthesis of this compound is no exception. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances.

One approach to a greener synthesis of this compound involves the use of environmentally benign solvents, such as water or ethanol, in place of more hazardous organic solvents. Water-based syntheses are particularly attractive due to the low cost, non-flammability, and low toxicity of water.

Another key aspect of green chemistry is the use of catalytic methods to improve reaction efficiency and reduce waste. The development of reusable catalysts for amidoxime synthesis is an active area of research.

Furthermore, solvent-free reaction conditions, such as solid-state synthesis or microwave-assisted synthesis, are being explored as alternatives to traditional solution-phase methods. These techniques can significantly reduce the environmental impact of the synthesis by eliminating the need for solvents and often leading to shorter reaction times and higher yields.

Polymer Science and Macromolecular Engineering with Isophthalamidoxime

Synthesis of Isophthalamidoxime-Containing Prepolymers

Copoly(isophthaloylamidoxime) Systems: Preparation and Precursor Polymer Characterization

The synthesis of precursor polymers containing this compound units, often in copolymeric form, typically involves solution condensation reactions. A common approach utilizes the reaction between amidoximes, such as this compound (ID) and its derivatives like 2,5-dimethylterephthalamidoxime (DTD), with aromatic diacid chlorides, most notably terephthaloyl chloride (TPC) Current time information in Bangalore, IN.scielo.brresearchgate.net. These condensation reactions are carried out in polar aprotic solvents, facilitating the formation of high molecular weight polymers.

The characterization of these prepolymers is crucial for understanding their properties and suitability for subsequent transformations. A suite of analytical techniques is routinely employed:

Spectroscopic Methods: Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) are fundamental for confirming the chemical structure, identifying functional groups, and verifying the presence of the amidoxime (B1450833) and other linkages within the polymer backbone scielo.brnih.govlookchem.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.govkpi.ua.

Chromatographic Techniques: Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is indispensable for determining the molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ) scielo.brnih.govresearchgate.netresearchgate.netresearchgate.netcmu.edu.

Thermal Analysis: Thermogravimetric Analysis (TGA) is used to assess thermal stability, typically by determining decomposition temperatures (e.g., T10%, Td,5%) under inert or oxidative atmospheres nih.govresearchgate.netresearchgate.netcmu.edund.edunih.govresearchgate.netmdpi.comscirp.org. Differential Scanning Calorimetry (DSC) provides information on thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm) nih.govresearchgate.netresearchgate.netcmu.edund.edunih.govresearchgate.netmdpi.comscirp.org.

Microscopy: Techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) can offer insights into the surface morphology and nanostructure of the polymer materials .

Influence of this compound Moiety Content on Prepolymer Attributes

The composition of the prepolymer, particularly the ratio of different amidoxime monomers, significantly impacts its physical and chemical attributes. For instance, in copoly(isophthaloylamidoxime) systems synthesized from mixtures of this compound (ID) and 2,5-dimethylterephthalamidoxime (DTD) with terephthaloyl chloride (TPC), the content of DTD plays a critical role. Precursor copolymers containing a mole ratio of 20% or more of DTD were found to be soluble in N,N-dimethylacetamide (DMAc) Current time information in Bangalore, IN.. Generally, the introduction of methyl substituents, as provided by DTD, tends to enhance the solubility of the resulting polymers. However, this often comes at the expense of reduced thermal resistance. Studies have indicated that such copolymers are typically amorphous, and glass transitions may not be readily observable Current time information in Bangalore, IN..

Cyclodehydration Reactions of this compound-Based Polymers

Thermal Cyclodehydration Pathways to Poly(1,3-arylene-1,2,4-oxadiazole)s

A key transformation for this compound-containing polymers is their conversion into poly(1,3-arylene-1,2,4-oxadiazole)s through thermal cyclodehydration Current time information in Bangalore, IN.scielo.brresearchgate.net. This process involves the intramolecular cyclization of the amidoxime groups, accompanied by the elimination of water molecules, to form the stable 1,2,4-oxadiazole (B8745197) heterocyclic ring within the polymer backbone kpi.ua. This heterocyclic ring formation is a critical step in enhancing the polymer's thermal and mechanical properties.

The cyclodehydration is typically achieved by heating the precursor polymers to elevated temperatures. While specific temperatures for this compound-based polymers are not universally detailed, related systems often undergo cyclization in the range of 100–120°C or higher kpi.ua. The process can be facilitated by the presence of desiccating agents or catalysts, and is generally performed under anhydrous conditions to prevent hydrolysis and promote efficient ring closure lookchem.comkpi.ua. The thermal cyclodehydration is a solid-state reaction for many polymer systems, where controlled heating leads to the desired structural transformation.

Kinetic and Mechanistic Investigations of Thermal Cyclodehydration

While detailed kinetic and mechanistic studies specifically for the thermal cyclodehydration of this compound-based polymers are not extensively detailed in the provided literature snippets, general principles of polymer thermal degradation and cyclization provide context. Kinetic investigations typically employ thermogravimetric analysis (TGA) data, analyzed using methods such as the Flynn-Wall-Ozawa or Kissinger methods. These analyses aim to determine kinetic parameters like the activation energy (Ea), the pre-exponential factor (A), and the reaction mechanism (f(α)) as a function of the degree of conversion (α).

The general mechanism for the formation of oxadiazoles (B1248032) from amidoximes often involves an initial O-acylation step, followed by intramolecular cyclization and elimination of water kpi.ua. This cyclization is often a polar process, potentially involving proton transfer steps cmu.edu. The efficiency and rate of this transformation are influenced by factors such as temperature, solvent choice (polar aprotic solvents are often preferred), and the presence of catalysts or dehydrating agents kpi.ua. For related polymer systems, thermal cyclodehydration temperatures are typically lower than those required for complete thermal rearrangement, often resulting in polymers with superior mechanical properties due to less thermal degradation.

Structure-Property Relationships in this compound-Derived Polymeric Architectures

The incorporation of the 1,3,4-oxadiazole (B1194373) moiety, derived from this compound, into polymer backbones, particularly within poly(arylene ether) structures, confers significant improvements in material properties. These heterocyclic rings contribute to increased chain rigidity, enhanced interchain interactions, and improved thermal and oxidative stability.

Thermal Properties: Polymers featuring the 1,3,4-oxadiazole unit, such as poly(arylene ether)-1,3,4-oxadiazoles, exhibit excellent thermal performance. Their glass transition temperatures (Tg) are notably high, typically ranging from 182°C to 242°C Current time information in Bangalore, IN.cmu.edu. Melting transitions (Tm) can occur at even higher temperatures, between 265°C and 390°C Current time information in Bangalore, IN.cmu.edu. The thermal stability is further evidenced by high decomposition temperatures, with 10% weight loss temperatures often exceeding 300°C, indicating good resistance to thermal degradation researchgate.netnd.edu.

Mechanical Properties: These polymers demonstrate robust mechanical characteristics, making them suitable for demanding applications. Thin films of poly(arylene ether)-1,3,4-oxadiazoles typically exhibit tensile strengths in the range of 90-110 MPa and moduli between 2.7-3.6 GPa. They also possess moderate elongations at break, generally between 4-7% at 23°C Current time information in Bangalore, IN.cmu.edu. Importantly, these materials often maintain a significant portion of their room temperature mechanical properties at elevated temperatures, with some retaining up to 71% of their modulus at 150°C Current time information in Bangalore, IN.. Tensile shear strengths of 22.1 MPa at 23°C and 17.9 MPa at 150°C have been reported for specific poly(arylene ether)-1,3,4-oxadiazole systems Current time information in Bangalore, IN.cmu.edu.

Solubility and Processability: While the rigid, aromatic structure of poly(arylene ether)-1,3,4-oxadiazoles can lead to limited solubility in common organic solvents, modifications such as copolymerization or the introduction of flexible linkages or bulky side groups can improve processability. For instance, the incorporation of dimethyl substituents into the polymer chain can enhance solubility in solvents like DMAc Current time information in Bangalore, IN.. The high inherent viscosities (ranging from 1.02 to 3.40 dl/g) measured for these polymers are indicative of their relatively high molecular weights Current time information in Bangalore, IN.cmu.edu.

Data Tables

Table 1: Properties of Poly(arylene ether)-1,3,4-oxadiazoles

PropertyValue RangeMeasurement ConditionsCitation
Glass Transition Temp. (Tg)182 – 242 °C Current time information in Bangalore, IN.cmu.edu
Melting Transition (Tm)265 – 390 °C Current time information in Bangalore, IN.cmu.edu
Inherent Viscosity1.02 – 3.40 dl/g Current time information in Bangalore, IN.cmu.edu
Tensile Strength90 – 110 MPa23°C Current time information in Bangalore, IN.cmu.edu
Modulus2.7 – 3.6 GPa23°C Current time information in Bangalore, IN.cmu.edu
Elongation at Break4 – 7 %23°C Current time information in Bangalore, IN.cmu.edu
Tensile Shear Strength22.1 MPa (at 23°C), 17.9 MPa (at 150°C)Ti-to-Ti specimens Current time information in Bangalore, IN.cmu.edu
10% Decomposition Temp.> 300 °CAir researchgate.netnd.edu

Table 2: Influence of Comonomer on Copoly(isophthaloylamidoxime) Solubility

Comonomer Ratio (ID:DTD)Solubility in DMAcThermal Resistance
< 80:20InsolubleHigher
≥ 80:20SolubleLower

Note: ID = this compound, DTD = 2,5-dimethylterephthalamidoxime. DMAc = N,N-dimethylacetamide. Data based on general findings in Current time information in Bangalore, IN..

Compound List

this compound (ID)

2,5-dimethylterephthalamidoxime (DTD)

Terephthaloyl chloride (TPC)

Poly(isophthaloylamidoxime)

Poly(1,3-arylene-1,2,4-oxadiazole)

Poly(arylene ether)-1,3,4-oxadiazole

Poly(arylene ether)-1,2,4-triazole

Benzamidoxime

Ethyl 2-(4-methoxyphenyl)hydrazinecarboxylate

3,5-disubstituted 1,2,4-oxadiazoles

Impact of this compound Integration on Polymer Chain Flexibility and Rigidity

The flexibility and rigidity of polymer chains are fundamentally determined by factors such as chain stiffness, the presence of bulky side groups, and intermolecular forces mit.edudeu.edu.tr. While direct studies on this compound's impact are scarce, the incorporation of rigid aromatic units, like those found in the isophthalic acid core and the subsequent formation of oxadiazole rings, generally leads to increased chain stiffness and a higher glass transition temperature (Tg) academiaromana-is.rotandfonline.com. Conversely, flexible linkages or pendant groups can enhance chain mobility and flexibility academiaromana-is.ro. The oxadiazole ring itself, formed from amidoxime precursors like this compound, is known for its rigidity and thermal stability academiaromana-is.roresearchgate.net. Polymers incorporating such rigid heterocyclic units often exhibit reduced chain flexibility and increased rigidity, which can translate to higher mechanical strength and thermal resistance tandfonline.comresearchgate.net.

Molecular Design Strategies for Tailored Polymeric Systems

This compound can be employed as a monomer or co-monomer in the synthesis of various polymer architectures. Its structure lends itself to the creation of polymers containing 1,3,4-oxadiazole units, which are known for their thermal stability and electronic properties academiaromana-is.roresearchgate.net. Research has explored the synthesis of liquid crystalline materials incorporating oxadiazole rings, indicating that the position of the oxadiazole unit within the molecular structure influences mesophase stability arkat-usa.orgresearchgate.netbeilstein-journals.org. For instance, incorporating oxadiazole rings into terminal positions of molecules can lead to liquid crystalline behavior, whereas their placement in the core might disrupt linearity and hinder mesophase formation due to the inherent bend in the oxadiazole ring researchgate.netbeilstein-journals.org. While specific examples of "bent-shaped" or "lollipop-shaped" polymers directly derived from this compound are not detailed in the provided results, the principle of molecular design using such precursors to achieve specific shapes and properties is a recognized strategy in polymer science thermtest.comresearchgate.net.

Advanced Polymeric Materials Leveraging this compound Precursors

Polymers derived from or incorporating this compound, particularly those forming oxadiazole structures, are recognized for their potential in high-performance applications.

High-Performance Thermally Stable Polymers

This compound is a precursor for synthesizing poly(1,3-arylene-1,2,4-oxadiazole)s through thermal cyclodehydration of precursor copolymers deu.edu.trnih.gov. These polyoxadiazoles are characterized by excellent thermal stability, a property attributed to the rigid and stable 1,3,4-oxadiazole ring academiaromana-is.roresearchgate.net. The thermal properties of these polymers are influenced by the specific co-monomers and substituents used. For example, while methyl side groups can improve solubility, they may also lower thermal resistance nih.gov. Fully aromatic polyoxadiazoles are known for their high thermal oxidative stability and resistance to degradation, making them suitable for demanding applications where elevated temperatures are encountered researchgate.net. The thermal decomposition temperatures of polymers containing oxadiazole rings are generally reported to be above 300°C, and in some cases, up to 400°C tandfonline.comresearchgate.net.

Functional Polymers for Emerging Applications

The incorporation of oxadiazole moieties, often synthesized from amidoxime precursors like this compound, has led to the development of functional polymers with applications in areas such as liquid crystals and potentially stimuli-responsive systems.

  • Liquid Crystals: Oxadiazole rings have been utilized as mesogenic units in the design of liquid crystalline materials arkat-usa.orgresearchgate.netbeilstein-journals.org. These compounds exhibit various mesophases, including nematic, smectic C, and smectic A arkat-usa.orgresearchgate.net. The molecular architecture, including the placement of the oxadiazole ring and the nature of terminal groups, significantly influences the liquid crystalline properties and transition temperatures researchgate.netbeilstein-journals.org. Research has explored oxadiazole derivatives with biphenyl (B1667301) moieties and chiral centers for ferroelectric liquid crystal applications researchgate.netmalcolmmackley.com.
  • Stimuli-Responsive Systems: While direct links between this compound and stimuli-responsive polymers are not explicitly detailed in the provided snippets, the general field of functional polymers includes stimuli-responsive materials that alter their properties in response to external triggers like pH or temperature rsc.orgnih.govwikipedia.org. The inherent chemical functionalities within this compound or polymers derived from it could potentially be engineered for such responsive behaviors, although specific applications are not highlighted here.

  • Compound List:

  • This compound (ID)
  • Terephthaloyl chloride (TPC)
  • 2,5-dimethylterephthalamidoxime (DTD)
  • Poly(1,3-arylene-1,2,4-oxadiazole)s
  • Poly(isophthaloylamidoxime)s
  • 1,3,4-oxadiazole
  • 1,2,4-oxadiazole
  • Poly(amide-1,3,4-oxadiazole)s
  • Polyoxymethylene (POM)
  • Polycarbonate (PC)
  • Polypropylene (PP)
  • Polyethylene terephthalate (B1205515) (PET)
  • Polystyrene (PS)
  • Polytetrafluoroethylene (PTFE)
  • Polyvinyl chloride (PVC)
  • Poly(N-isopropylacrylamide) (pNIPAAm)
  • Pluronic F127 (PF127)
  • Chitosan
  • Coordination Chemistry of Isophthalamidoxime Ligands

    Design and Synthesis of Metal-Isophthalamidoxime Complexes

    The design of metal complexes involving isophthalamidoxime hinges on understanding its coordination behavior and leveraging it for selective metal ion complexation.

    This compound possesses several potential donor sites: the oxime nitrogen (N=C), the oxime oxygen (C=N-O), and the amine nitrogen (-NH₂). Amidoximes can coordinate to metal ions either in their neutral form or as singly deprotonated species, typically at the oxime hydroxyl group researchgate.netmdpi.com. The amine nitrogen, due to its sp² hybridization and resulting mesomeric effect, exhibits very weak basicity and generally remains uncoordinated unless deprotonated in the presence of metal ions, which is less common mdpi.com.

    The coordination modes can vary significantly depending on the metal ion, reaction conditions, and the presence of other ligands. Common coordination patterns observed for amidoximes include:

    Monodentate coordination: Through the oxime nitrogen or oxygen.

    Bidentate coordination: Chelating via the oxime nitrogen and oxygen, forming a stable five-membered ring.

    Bridging coordination: Linking two metal centers, often through the deprotonated oxime oxygen and nitrogen.

    The structure of this compound can be modified, or it can be incorporated into larger ligand frameworks, to achieve selectivity for specific metal ions. The distance and orientation of the two amidoxime (B1450833) groups on the benzene (B151609) ring are key factors. By altering substituents on the benzene ring or the amidoxime groups, researchers can fine-tune the electronic and steric properties of the ligand, influencing its binding affinity and selectivity towards particular metal cations mdpi.com. For instance, the development of amidoxime-functionalized polymers has been explored for the selective extraction of metal ions like uranium from seawater, highlighting the potential for rational design in separation technologies mdpi.com.

    Advanced Structural Elucidation of this compound Coordination Compounds

    Confirming the precise structure of metal-isophthalamidoxime complexes requires a suite of advanced analytical techniques.

    Spectroscopic techniques provide complementary information:

    Infrared (IR) Spectroscopy: Changes in characteristic vibrational frequencies of the amidoxime group (e.g., ν(C=N), ν(N-O), ν(O-H)) upon coordination indicate the involvement of specific donor atoms and deprotonation events mdpi.com.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and other NMR techniques can elucidate the structure of organic ligands and their complexes, providing insights into the electronic environment of atoms and the presence of different coordination species in solution d-nb.infomdpi.com.

    UV-Visible Spectroscopy: Electronic transitions within the metal-ligand system can provide information about the electronic structure and coordination geometry of the complex nih.gov.

    Mass Spectrometry (MS): Helps in determining the molecular weight and fragmentation patterns of the complexes, aiding in their identification.

    Extended X-ray Absorption Fine Structure (EXAFS): Can provide information about the local coordination environment around the metal atom, even in amorphous materials mdpi.com.

    Thermodynamics and Kinetics of Metal-Isophthalamidoxime Complex Formation and Stability

    Understanding the thermodynamic and kinetic parameters governing the formation and stability of metal-isophthalamidoxime complexes is crucial for predicting their behavior in solution and for designing applications.

    Kinetics deals with the rates of complex formation and dissociation mdpi.comvpscience.orgcbpbu.ac.innsf.govscribd.com. While a complex might be thermodynamically stable, it could be kinetically labile (fast ligand exchange) or inert (slow ligand exchange) vpscience.orgcbpbu.ac.in. The kinetics of complexation are important for processes like metal extraction or catalysis, where the speed of interaction matters. For example, the kinetics of uranium extraction using amidoxime-functionalized materials are influenced by factors like temperature and the nature of the metal-ligand interaction mdpi.comnsf.gov. The relative rates of formation and dissociation can also play a role in self-assembly processes d-nb.infonih.govrsc.org.

    Supramolecular Assembly and Self-Organization of this compound Coordination Entitieswikipedia.org

    Coordination chemistry provides a powerful toolkit for constructing complex supramolecular architectures through self-assembly processes nih.govnih.govnumberanalytics.commdpi.comnih.govnih.gov. Metal ions act as nodes, and ligands like this compound serve as building blocks, directing the assembly of discrete molecules, coordination polymers, or extended networks based on reversible metal-ligand coordination bonds nih.govnih.gov.

    Catalytic Applications of Isophthalamidoxime Derived Systems

    Isophthalamidoxime-Functionalized Materials as Supports for Heterogeneous Catalysis

    The functionalization of solid supports with organic ligands is a well-established strategy in heterogeneous catalysis to enhance the dispersion and stability of active metal centers and to modulate their catalytic properties. Materials like silica, polymers, and carbon are frequently modified to immobilize catalytic species. In principle, this compound, with its potential coordinating sites, could be anchored to such supports.

    The amidoxime (B1450833) groups of this compound could serve as effective chelating agents for various transition metals. Immobilizing this compound onto a solid support would offer the advantages of heterogeneous catalysis, such as ease of catalyst separation from the reaction mixture and potential for catalyst recycling. However, specific studies detailing the synthesis of this compound-functionalized materials and their application as supports in heterogeneous catalytic reactions have not been identified in the current body of scientific literature.

    Homogeneous Catalysis Mediated by this compound Metal Complexes

    In homogeneous catalysis, metal complexes with specific ligands are used to catalyze reactions in the same phase as the reactants. The ligand plays a crucial role in determining the solubility, stability, and catalytic activity of the metal center. Oxime-based ligands, in general, are known to form stable complexes with a variety of transition metals, and these complexes have been explored in various catalytic transformations.

    This compound, as a bis-amidoxime, could act as a bidentate or bridging ligand, forming complexes with metals like palladium, copper, nickel, and others. These complexes could potentially catalyze a range of reactions, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), oxidation, and reduction reactions. The electronic and steric properties of the this compound ligand would be expected to influence the outcome of these catalytic processes. Despite this potential, detailed research reports on the synthesis of specific this compound metal complexes and their systematic evaluation in homogeneous catalysis are not currently available.

    Role of this compound in Modulating Catalytic Activity and Selectivity

    The structure of a ligand is a key determinant of the activity and selectivity of a metal-based catalyst. The electronic properties of the this compound ligand, influenced by the benzene (B151609) ring and the amidoxime functional groups, would directly impact the electron density at the metal center. This, in turn, can affect the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination.

    Furthermore, the steric environment created by the this compound ligand around the metal center can control the access of substrates, thereby influencing the selectivity of the reaction (e.g., regioselectivity, stereoselectivity). By modifying the isophthalamide backbone with different substituents, it would be theoretically possible to fine-tune these electronic and steric effects to optimize catalytic performance. However, without experimental data from studies specifically investigating this compound-based catalysts, any discussion on its role in modulating catalytic activity and selectivity remains speculative.

    Reaction Mechanism Elucidation in this compound-Catalyzed Transformations

    Understanding the reaction mechanism is fundamental to the rational design and improvement of catalysts. Mechanistic studies typically involve a combination of kinetic experiments, spectroscopic analysis (e.g., NMR, IR, UV-Vis), and computational modeling to identify reaction intermediates and transition states.

    In the context of this compound-catalyzed reactions, mechanistic investigations would aim to elucidate the coordination of the ligand to the metal, the activation of substrates, and the elementary steps of the catalytic cycle. For instance, in a palladium-catalyzed cross-coupling reaction, one would seek to understand how the this compound ligand influences the rates of oxidative addition, transmetalation, and reductive elimination. The absence of reported catalytic reactions employing this compound means that no such mechanistic studies have been conducted or published.

    Environmental Remediation and Sensing Applications of Isophthalamidoxime Based Materials

    Adsorption Technologies Utilizing Isophthalamidoxime-Functionalized Sorbents

    The effectiveness of a sorbent material is largely dependent on the chemical functional groups present on its surface, which interact with and bind pollutants. The amidoxime (B1450833) group (-C(NH₂)=NOH) is a key player in this context due to its exceptional chelating properties.

    Heavy Metal Ion Sequestration from Aqueous Environments

    The presence of heavy metals such as lead, mercury, cadmium, and arsenic in water sources is a significant environmental and health concern. Chelation therapy is a common approach for removing such metals, utilizing agents that can form stable, excretable complexes with the metal ions. nih.govnih.gov The operational principle of chelation involves a ligand with electron-donating atoms forming a ring-like structure with a central metal ion. nih.gov

    The two amidoxime functional groups on the this compound molecule provide theoretically excellent sites for the chelation of heavy metal ions. This is because the nitrogen and oxygen atoms within the amidoxime moiety possess lone pairs of electrons that can be donated to form coordinate bonds with positively charged metal ions. nih.gov While the broader class of amidoxime-functionalized polymers has been extensively studied for the sequestration of metal ions, particularly uranium from seawater, specific research detailing the performance of this compound-functionalized sorbents for other common heavy metals is limited in publicly available literature. The efficacy of a chelating agent is dependent on factors such as the stability of the formed metal complex, the pH of the solution, and competition from other ions. researchgate.net

    Below is a table comparing the adsorption capacities of various functionalized sorbents for different heavy metals, illustrating the general performance of materials with chelating functional groups. Note that specific data for this compound is not available in the cited literature, and the table serves to provide context on related materials.

    Adsorbent MaterialTarget Metal IonMaximum Adsorption Capacity (mg/g)Reference
    Graphene oxide-citrate (GO-C)Fe³⁺535.0 nih.gov
    Graphene oxide-citrate (GO-C)Mn²⁺223.22 nih.gov
    Graphene oxide-citrate (GO-C)Ni²⁺174.65 nih.gov
    CSHC/MgAl-LDH compositeCd(II)312.5 ijcce.ac.ir
    CSHC/MgAl-LDH compositeNi(II)344.82 ijcce.ac.ir
    CSHC/MgAl-LDH compositeZn(II)357.14 ijcce.ac.ir

    This table presents data for other functionalized adsorbents to provide context due to the absence of specific adsorption data for this compound in the reviewed literature.

    Removal of Organic Pollutants by this compound Composites

    Organic pollutants, including dyes, pesticides, and pharmaceuticals, represent a diverse and challenging class of water contaminants. Remediation strategies often involve adsorption onto porous materials or photocatalytic degradation. mdpi.comresearchgate.netrsc.org The effectiveness of adsorbents for organic compounds typically relies on mechanisms such as electrostatic interactions, hydrogen bonding, and π-π interactions between the adsorbent surface and the pollutant molecule. mdpi.com

    A comprehensive search of scientific databases reveals a lack of studies focused on the synthesis or application of this compound composites specifically for the removal of organic pollutants. Research in this area tends to focus on materials with high surface areas and tunable pore structures, such as graphene oxide/metal-organic framework (GO/MOF) composites, biocomposites, and various metal oxides. mdpi.comresearchgate.netrsc.org These materials can be engineered to have specific surface chemistries that promote the adsorption or degradation of organic molecules. While the aromatic structure of this compound could theoretically engage in π-π stacking with aromatic pollutants, this potential application remains unexplored in the current body of scientific literature.

    Development of this compound-Based Sensors for Environmental Monitoring

    The development of fast, selective, and sensitive chemical sensors is crucial for the real-time monitoring of environmental pollutants. nih.gov These analytical devices typically consist of a recognition element that selectively interacts with the target analyte and a transducer that converts this interaction into a measurable signal (e.g., electrical or optical). frontiersin.orgmdpi.com

    The selection of the recognition element is critical to the sensor's performance. Various materials, including aptamers (single-stranded DNA or RNA), graphene derivatives, and metal oxides, have been successfully employed as sensing elements for a wide range of pollutants, from heavy metals to complex organic molecules. nih.govfrontiersin.orgfrontiersin.org The chelating ability of the amidoxime groups in this compound suggests a theoretical potential for its use as a recognition element in electrochemical sensors for heavy metal ions. The binding of a metal ion would alter the electronic properties of the molecule, which could be detected as a change in current or potential.

    However, despite this theoretical potential, a review of the current literature indicates that this compound has not been investigated as a primary recognition element in the development of chemical sensors for environmental monitoring. The field is currently dominated by other advanced materials that offer high sensitivity and established fabrication protocols. frontiersin.orgresearchgate.net

    Advanced Filtration Membranes Incorporating this compound Structures for Water Treatment

    Membrane filtration is a cornerstone of modern water treatment, capable of removing a wide range of contaminants from suspended solids to dissolved ions. The performance of a filtration membrane is determined by the chemistry of the polymer used, its pore structure, and its surface properties.

    While there is no direct research on membranes incorporating the specific compound this compound, extensive research exists on membranes fabricated from a structurally related aromatic polyamide: Poly(m-phenylene isophthalamide) (PMIA) . PMIA is synthesized from the polymerization of m-phenylenediamine (B132917) and isophthaloyl chloride. Its chemical structure, featuring amide linkages and aromatic rings, provides exceptional thermal stability, mechanical strength, and chemical resistance, making it a suitable material for high-performance filtration membranes.

    PMIA-based membranes are typically prepared via phase inversion techniques and have been developed for applications in nanofiltration and ultrafiltration. researchgate.net Research has focused on enhancing the performance of PMIA membranes by modifying their structure and surface properties. For instance, incorporating titanium dioxide (TiO₂) particles into the PMIA matrix has been shown to improve water flux and antifouling characteristics. Another approach involves using green additives, such as sugar esters, during fabrication to increase membrane porosity and hydrophilicity, leading to higher permeation rates while maintaining high rejection of solutes like bovine serum albumin.

    The table below summarizes the performance characteristics of various modified Poly(m-phenylene isophthalamide) membranes as reported in the literature.

    Membrane MaterialApplicationKey Performance MetricReference
    Poly(m-phenylene isophthalamide) (PMIA)NanofiltrationMolecular weight cut-off of 904 Da
    PMIA with 0.2 wt% Sugar Ester (SE-15)UltrafiltrationWater flux of 762.6 kg·m⁻²·h⁻¹
    TiO₂-modified PMIAUltrafiltrationImproved antifouling and separation performance

    It is crucial to distinguish that these studies focus on the polyamide PMIA, not on membranes specifically functionalized with or incorporating the this compound molecule. The development of membranes that leverage the specific chelating properties of this compound structures for targeted pollutant capture remains a potential but currently undocumented area of research.

    Advanced Analytical Methodologies for Characterizing Isophthalamidoxime and Its Derivatives

    Spectroscopic Techniques for Elucidating Reaction Pathways and Structural Transformations

    Spectroscopic techniques are indispensable for unraveling the complexities of chemical reactions and structural changes involving isophthalamidoxime and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical environment and connectivity of atoms, enabling the identification of intermediates and the confirmation of structural modifications during synthesis or transformation. For instance, NMR can reveal tautomerization of amidoxime (B1450833) groups in polymers or track the progress of reactions by observing changes in specific proton or carbon signals.

    Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify functional groups and monitor structural changes. It is sensitive to the vibrational modes of chemical bonds, allowing for the identification of characteristic functional groups present in this compound and its derivatives, such as the C=N and O-H bonds of the amidoxime moiety. FTIR can also detect structural transformations, such as the formation of oxadiazole rings from amidoximes, by observing the disappearance of amidoxime-specific bands and the appearance of new bands corresponding to the oxadiazole structure. The technique is also valuable for studying conformational changes in polymers.

    Raman spectroscopy complements FTIR by providing information on molecular vibrations, particularly for symmetric bonds that may be weak in FTIR. It is sensitive to chemical bonding, crystal structure, and molecular dynamics, and can be used for materials characterization. For metal complexes, Raman spectroscopy can identify specific vibrational modes, such as the U=O vibration in uranyl complexes, which can be significantly shifted upon complexation.

    UV-Visible (UV-Vis) spectroscopy is a powerful tool for analyzing molecular properties and monitoring reactions. It is based on the absorption of UV-Vis light by molecules, which promotes electrons to higher energy states. The absorbance is directly proportional to the concentration of the absorbing species, making it suitable for reaction monitoring and quantitative analysis. UV-Vis spectroscopy can track the formation or consumption of reactants, intermediates, and products in real-time, providing insights into reaction kinetics and mechanisms.

    Chromatographic and Separation Methods for Polymer Analysis

    Chromatographic techniques are essential for assessing the purity and molecular characteristics of polymers derived from this compound. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight distribution (MWD) of polymers. This technique separates molecules based on their hydrodynamic volume, providing information about the average molecular weight, polydispersity index (PDI), and the presence of oligomers or high molecular weight species in polymers containing this compound units.

    High-Performance Liquid Chromatography (HPLC) is a versatile method for analyzing the purity of synthesized compounds and polymers. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. HPLC can be used to quantify the amount of this compound or its derivatives in a sample and to detect and quantify impurities, ensuring the quality and integrity of the synthesized materials.

    Thermal Analysis Techniques for Polymer Characterization

    Thermal analysis techniques provide critical information about the thermal behavior and stability of polymers. Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions, such as glass transitions (Tg), melting points (Tm), and crystallization temperatures. For polymers incorporating this compound, DSC can reveal how the amidoxime functionality or subsequent modifications (e.g., cyclization to oxadiazoles) influence these thermal properties.

    Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition behavior. TGA can determine the decomposition onset temperature and the degradation profile of polymers containing this compound, which is crucial for understanding their performance under elevated temperatures.

    Microscopic and Imaging Techniques for Morphological and Nanostructural Analysis of Materials

    Microscopic and imaging techniques are employed to visualize the morphology and nanostructure of materials derived from this compound. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide high-resolution images of the material's surface and internal structure, revealing features such as particle size, shape, porosity, and aggregation state. Atomic Force Microscopy (AFM) offers nanoscale surface topography information, allowing for the characterization of surface roughness, morphology, and the arrangement of polymer chains or supramolecular structures. These techniques are vital for correlating material structure with macroscopic properties.

    Electrochemical Methods for Metal Complex Characterization and Sensing Applications

    This compound, with its chelating amidoxime groups, can form complexes with various metal ions. Electrochemical methods, such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS), are powerful tools for characterizing these metal complexes and for developing sensing applications. These techniques probe the redox properties of the metal complexes, providing information about the oxidation states of the metal ions, the stability of the complexes, and their electron transfer characteristics. The electrochemical behavior of this compound-metal complexes can be exploited for the detection and quantification of specific metal ions in solution, forming the basis of electrochemical sensors.

    Validation and Robustness of Analytical Methods for this compound Research

    The reliability and accuracy of analytical data are paramount in scientific research. Validation and robustness studies are essential to ensure that the analytical methods used for characterizing this compound and its derivatives are fit for purpose. Method validation involves assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as temperature, pH, or mobile phase composition, ensuring consistent results under routine laboratory conditions. These studies are critical for the reproducibility and comparability of research findings across different laboratories and for regulatory compliance.

    Compound Table:

    Compound NameCAS Number
    This compound15325-51-6
    Terephthaloyl chlorideN/A (Reagent)
    Acrylonitrile (B1666552)107-13-1
    N-vinyl imidazole108-71-4
    Hydroxylamine (B1172632) hydrochloride569-67-5
    2,5-dimethylterephthalamidoximeN/A (Derivative)
    1,3-arylene-1,2,4-oxadiazoleN/A (Polymer class)
    Uranyl complexN/A (Complex)
    Schiff baseN/A (Intermediate)
    Calixarene100130-78-7
    4-aminobenzoic acid150-13-0
    tert-butylamidoximeN/A (Derivative)
    Penicillin derivativeN/A (Derivative)

    Note: CAS numbers for derivatives, polymers, and reagents are provided where readily available and relevant to the context. Some entries are classes of compounds or intermediates.

    The next step is to gather information for section 7.2.7.2. Chromatographic and Separation Methods for Polymer Analysis

    Chromatographic techniques are crucial for characterizing polymers derived from or containing this compound, particularly in determining their molecular weight distribution and purity.

    Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a primary method for determining the molecular weight distribution (MWD) of polymers. GPC separates molecules based on their hydrodynamic volume as they pass through a column packed with porous stationary phase material. Larger molecules elute faster as they cannot penetrate the pores as deeply, while smaller molecules elute slower as they can access more of the pore volume. This technique allows for the calculation of average molecular weights (e.g., number-average molecular weight, Mn; weight-average molecular weight, Mw) and the polydispersity index (PDI, Mw/Mn), which indicates the breadth of the molecular weight distribution. For polymers synthesized from this compound, GPC is essential for understanding how structural variations or polymerization conditions affect chain length and uniformity. Calibration is typically performed using polymer standards of known molecular weight, such as polystyrene.

    High-Performance Liquid Chromatography (HPLC) is a versatile technique used to assess the purity of synthesized compounds and polymers. HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. It is invaluable for identifying and quantifying impurities, unreacted monomers, or by-products in this compound-containing polymers, thereby ensuring product quality and consistency. HPLC can also be used to quantify specific components in a formulation or to monitor reaction progress by detecting the presence or absence of certain species. The choice of stationary phase (e.g., silica-based or polymer-based) and mobile phase composition is critical for achieving optimal separation.

    For polymers, especially those with limited functional groups for UV detection, detectors like Differential Refractive Index (DRI) detectors are often employed in GPC. The selection of appropriate columns and mobile phases is crucial for successful GPC and HPLC analysis, depending on the polymer's solubility, polarity, and molecular weight range. The characterization of polymers often involves a combination of techniques, where HPLC might be used for purity assessment and GPC for molecular weight analysis, providing a comprehensive understanding of the material's properties.

    Data Table for Chromatographic Methods:

    TechniquePrimary ApplicationInformation ObtainedRelevance to this compoundExample Data (if available)
    GPCMolecular weight distribution (MWD) of polymersNumber-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI = Mw/Mn)Characterizing the chain length and uniformity of polymers containing this compound units.Mw: 26,000 Da, Mn: 15,000 Da (for a generic polymer)
    HPLCPurity analysis, quantification of componentsPurity percentage, identification and quantification of impurities, monomers, and by-productsEnsuring the purity of synthesized this compound derivatives and polymers, and quantifying their content.Not specified for this compound derivatives in search results.

    The next step is to gather information for section 7.3.

    Computational Chemistry and Theoretical Modeling of Isophthalamidoxime Systems

    Quantum Chemical Calculations for Electronic Structure and Reactivity of Isophthalamidoxime

    Quantum chemical calculations, primarily employing methods like Density Functional Theory (DFT), are essential for elucidating the electronic structure and predicting the chemical reactivity of molecules. These calculations provide insights into electron distribution, molecular orbitals, and potential reaction pathways. Key parameters derived from such studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding electron donation and acceptance capabilities, respectively. The HOMO-LUMO energy gap (ΔE) serves as an indicator of molecular stability and reactivity. Additionally, parameters like the dipole moment, ionization potential, electron affinity, and electrophilicity index offer deeper understanding of a molecule's electronic properties and its propensity to engage in specific chemical interactions. Fukui functions are also utilized to map out sites of nucleophilic and electrophilic attack, detailing the molecule's reactivity profile. Molecular electrostatic potential (MEP) maps further visualize charge distribution, identifying regions susceptible to electrophilic or nucleophilic attack.

    While these computational approaches are widely applied to various chemical systems, specific quantum chemical calculations detailing the electronic structure and reactivity of this compound itself were not found in the scope of this literature review.

    Illustrative Quantum Chemical Descriptors

    DescriptorSymbolSignificanceTypical Units
    HOMO EnergyEHOMOElectron donating ability, reactivityeV
    LUMO EnergyELUMOElectron accepting ability, reactivityeV
    Energy GapΔEStability, reactivity, optical propertieseV
    Dipole MomentμPolarity, intermolecular interactionsDebye
    Electrophilicity IndexωElectrophilic charactereV

    Note: The data in this table are illustrative of common quantum chemical descriptors and their significance, not derived from specific studies on this compound.

    Molecular Dynamics Simulations of this compound-Containing Polymers and Coordination Complexes

    Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict dynamic properties, conformational changes, and the stability of molecular structures. These simulations are particularly valuable for investigating the behavior of polymers, including their viscoelastic properties, phase transitions, and interactions within complex matrices, as well as for understanding the structure and dynamics of coordination complexes. Common MD simulations employ various force fields (e.g., AMBER, CHARMM, GROMOS) to describe interatomic potentials and utilize different ensemble methods (e.g., NVT, NPT) to control thermodynamic conditions.

    This compound has been noted in the synthesis of polymers, such as copoly(1,3-arylene-1,2,4-oxadiazole)s derived from copoly(isophthaloylamidoxime)s researchgate.net. However, specific molecular dynamics simulations focusing on this compound-containing polymers or its coordination complexes were not identified in the reviewed literature. Such simulations would typically explore aspects like chain mobility, inter-chain interactions, and the influence of metal coordination on polymer dynamics.

    Illustrative MD Simulation Parameters

    ParameterDescriptionTypical Values/Examples
    Force FieldDefines interaction potentials between atomsAMBER, CHARMM, GROMOS
    Time StepIncrement of time in simulation1-2 fs
    Simulation LengthTotal duration of the simulationns to µs
    Temperature ControlMethod to maintain system temperatureNVT, NPT ensembles
    Pressure ControlMethod to maintain system pressureNPT ensemble
    Cutoff RadiusDistance for non-bonded interactions1.0-1.5 nm

    Note: The data in this table are illustrative of common parameters used in molecular dynamics simulations, not derived from specific studies on this compound.

    Predictive Modeling of Structure-Property Relationships in this compound Derivatives

    Predictive modeling, particularly through Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR), aims to establish correlations between a molecule's structural features and its macroscopic properties or biological activities. These models leverage molecular descriptors—numerical representations of molecular structure and properties—to build statistical or machine learning models that can predict the properties of new, uncharacterized compounds. The development of robust QSPR/QSAR models is crucial for accelerating materials discovery and design by enabling the virtual screening and optimization of potential candidates. Common molecular descriptors include topological indices, electronic properties, and geometric parameters.

    While QSPR and QSAR methodologies are widely applied across various scientific domains, including materials science, specific predictive models established for this compound derivatives were not identified in the literature search. Such models would typically involve generating a library of this compound derivatives, calculating a comprehensive set of molecular descriptors for each, and then training predictive algorithms to forecast properties like solubility, thermal stability, or mechanical strength.

    Illustrative Molecular Descriptors for QSPR

    Descriptor TypeExample DescriptorDescription
    1D DescriptorsMolecular WeightSum of atomic weights
    LogPOctanol-water partition coefficient
    2D DescriptorsTopological Index (χ)Based on graph theory representation of molecules
    Number of Hydrogen Bond DonorsCount of -OH, -NH groups
    3D DescriptorsMolecular Surface AreaTotal surface area of the molecule
    Radius of GyrationMeasure of molecular compactness

    Note: The data in this table are illustrative of common molecular descriptors used in QSPR modeling, not derived from specific studies on this compound derivatives.

    Machine Learning Approaches in this compound Research and Material Design

    Machine Learning (ML) and Artificial Intelligence (AI) are increasingly recognized as transformative tools in materials science, revolutionizing approaches to materials discovery, design, and optimization. These techniques enable the analysis of vast datasets to identify complex patterns, predict material behavior, and accelerate the development cycle. Applications range from high-throughput virtual screening and inverse design (designing materials with desired properties) to microstructure-property correlation analysis and the development of predictive models. Deep generative models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), are particularly promising for generating novel molecular structures and material compositions with targeted functionalities.

    Despite the broad impact of ML in materials science, specific applications of machine learning approaches directly focused on this compound research or its material design were not identified within the scope of this review. Future research could explore ML models for predicting the properties of this compound-based polymers or for designing new derivatives with enhanced characteristics.

    Illustrative ML Algorithms in Materials Science

    Algorithm TypeSpecific Algorithm(s)Primary Application in Materials Science
    Supervised LearningSupport Vector Machines (SVM)Property prediction, classification
    Random ForestsProperty prediction, feature importance analysis
    Neural Networks (NNs)Complex property prediction, inverse design
    Convolutional Neural Networks (CNNs)Image analysis, structure-property prediction
    Unsupervised LearningK-Means ClusteringData segmentation, pattern discovery
    Generative ModelsVariational Autoencoders (VAEs)Novel material generation
    Generative Adversarial Networks (GANs)Novel material generation, property optimization

    Note: The data in this table are illustrative of common machine learning algorithms applied in materials science, not derived from specific studies on this compound.

    Future Research Directions and Interdisciplinary Frontiers for Isophthalamidoxime

    Emerging Applications in Advanced Materials Science and Engineering

    The bifunctional nature of isophthalamidoxime makes it a compelling building block for a new generation of advanced materials. The amidoxime (B1450833) groups are particularly effective ligands for a wide range of metal ions, opening up applications in specialty polymers and porous crystalline structures like metal-organic frameworks (MOFs).

    One of the most promising areas of application for materials derived from amidoximes is the selective extraction of valuable or toxic metals from aqueous solutions. Research has demonstrated that polymers functionalized with amidoxime groups exhibit a remarkable affinity for uranyl ions, enabling the capture of uranium from seawater. researchgate.netacs.orgresearchgate.net While much of this research has focused on modifying existing polymers like polyacrylonitrile, the use of this compound as a primary monomer presents an opportunity to create highly tailored, cross-linked adsorbents with an inherently high density of chelating sites. These materials could offer superior capacity and selectivity for critical metals, contributing to resource security and environmental remediation.

    Another key application lies in the development of porous polymers for gas capture. Amidoxime-containing porous aromatic frameworks have been synthesized and show notable capacity for carbon dioxide (CO2) adsorption. rsc.org The basic nitrogen sites within the amidoxime functionality interact favorably with the acidic CO2 molecule. This compound, with its rigid aromatic core, is an ideal candidate for constructing robust, high-surface-area polymers specifically designed for capturing CO2 from industrial flue gas or directly from the air.

    Furthermore, this compound holds potential as a specialized organic linker for the synthesis of novel Metal-Organic Frameworks (MOFs). The geometry of the linker molecule dictates the resulting structure and properties of the MOF. mdpi.com The 1,3-substitution pattern of this compound would direct the formation of angular and potentially complex framework topologies, distinct from those created with linear linkers. These bespoke MOFs could be designed for targeted applications in gas storage, chemical separations, or catalysis.

    Potential Application Area Material Type Key Function of this compound Target Substance
    Strategic Resource RecoveryChelating Polymer/ResinMonomer providing high-density binding sitesUranyl Ions (Uranium)
    Environmental ProtectionPorous Aromatic PolymerMonomer for high surface area adsorbentCarbon Dioxide (CO2)
    Advanced SeparationsMetal-Organic Framework (MOF)Angular linker to create unique pore structuresVarious Gases/Molecules
    Water RemediationFunctionalized PolymerLigand for heavy metal chelationToxic Heavy Metal Ions

    Integration with Nanotechnology for Novel Functional Materials

    The convergence of this compound chemistry with nanotechnology offers a pathway to creating sophisticated functional materials with precisely controlled properties at the nanoscale. The primary strategy involves the surface functionalization of nanoparticles, where this compound acts as a surface ligand to impart specific chemical reactivity. mdpi.com

    Nanoparticles, including those based on silica, iron oxide, and gold, can serve as scaffolds. By covalently attaching this compound molecules to their surfaces, it is possible to create nanostructures with a high density of metal-chelating amidoxime groups. mdpi.comacs.org This approach could lead to the development of highly efficient nano-adsorbents for environmental remediation. Due to their high surface-area-to-volume ratio, these functionalized nanoparticles could remove toxic heavy metals from contaminated water with faster kinetics and higher capacity than bulk materials.

    The integration of this compound into nanostructures also extends to the design of advanced sensors. When the amidoxime groups on a nanoparticle surface bind to a target metal ion, it can induce a detectable change in the nanoparticle's optical or magnetic properties. This principle could be harnessed to create sensitive and selective colorimetric or magnetic resonance-based sensors for monitoring environmental pollutants or for use in biomedical diagnostics.

    Moreover, this compound-functionalized nanoparticles could serve as nanocarriers in various systems. The ability to chelate metals could be used to load therapeutic metal ions for drug delivery applications or to carry catalysts for targeted chemical reactions. The specific binding properties of the amidoxime groups would ensure that the payload is held securely until it reaches its intended target.

    Nanomaterial Type Functionalization Strategy Resulting Property Potential Application
    Silica NanoparticlesCovalent attachment of this compoundHigh-density surface chelation sitesHeavy metal removal from water
    Iron Oxide NanoparticlesSurface modification with this compoundMetal-ion-responsive magnetic propertiesTargeted drug delivery, MRI contrast agents
    Gold NanoparticlesThiol-gold chemistry to anchor this compoundMetal-ion-induced plasmon resonance shiftColorimetric sensors for metal detection
    Polymeric NanoparticlesIncorporation as a functional comonomerHigh capacity for metal ion loadingNanocarriers for catalysts or therapeutics

    Sustainable Chemistry and Circular Economy Implications for this compound Production and Use

    Aligning the lifecycle of this compound with the principles of sustainable chemistry and the circular economy is crucial for its future development and commercialization. This involves innovating both its production processes and the end-of-life considerations for the materials derived from it. dkshdiscover.comweforum.org

    Sustainable Production: The traditional synthesis of amidoximes involves reacting nitriles with hydroxylamine (B1172632), often in organic solvents. Green chemistry principles can be applied to make this process more environmentally benign. Recent research has demonstrated efficient methods for synthesizing aromatic amidoximes using water as the solvent at room temperature, significantly reducing reliance on volatile organic compounds. researchgate.net Another sustainable approach is mechanochemistry, or "grindstone chemistry," which involves the solvent-free grinding of reactants to induce a chemical reaction. nih.gov This method minimizes waste and energy consumption. Applying these green synthetic routes to the production of this compound from isophthalonitrile can drastically lower its environmental footprint.

    Circular Economy Implications: The circular economy aims to eliminate waste and keep materials in use for as long as possible. pwc.comrenewablematter.eu this compound-based materials can be key enablers of this model. For instance, polymers developed for CO2 or uranium capture transform a waste stream or a vast, dilute resource into a valuable product, a core concept of the circular economy. researchgate.netrsc.org

    The design of these materials should also incorporate end-of-life solutions. This could involve:

    Designing for Recyclability: Creating this compound-based polymers that can be easily reprocessed or chemically broken down into their constituent monomers for reuse.

    Enhancing Durability: For applications like metal extraction, the polymer must be robust enough to withstand multiple cycles of adsorption and desorption without losing its effectiveness, extending its useful life.

    Controlled Degradability: In applications where material recovery is not feasible, such as in certain environmental or agricultural uses, designing the polymer to degrade into non-toxic components after its service life would prevent long-term pollution.

    By focusing on green synthesis and designing for circularity, this compound can serve as a model for how specialty chemicals can be produced and utilized within a sustainable, closed-loop system. chemiehoch3.de

    Green Chemistry Principle Application to this compound Synthesis Benefit
    Use of Safer SolventsSynthesis in water instead of organic solvents researchgate.netReduces VOC emissions and solvent waste
    Energy EfficiencyMechanochemical (solvent-free grinding) synthesis nih.govLowers energy consumption and eliminates solvent use
    Atom EconomyOne-pot synthesis from amides or carboxylic acids nih.govReduces intermediate separation steps and waste
    Waste PreventionOptimization of reaction conditions to improve yield researchgate.netMinimizes byproducts and unreacted starting materials

    Q & A

    Q. What are the established synthesis protocols for isophthalamidoxime, and how can purity be optimized during preparation?

    this compound is typically synthesized via nucleophilic substitution reactions between isophthaloyl chloride and hydroxylamine derivatives. Key steps include:

    • Reaction conditions : Use anhydrous solvents (e.g., THF) under inert gas to minimize hydrolysis of intermediates .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
    • Characterization : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and elemental analysis .

    Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

    • NMR : 1^1H and 13^13C NMR (DMSO-d6) identify oxime protons (δ 10.2–11.5 ppm) and carbonyl carbons (δ 165–170 ppm). Compare with simulated spectra from computational tools like ACD/Labs .
    • FT-IR : Confirm oxime (-N-O) stretching bands at 1590–1630 cm1^{-1} and amide C=O at 1660–1680 cm1^{-1} .
    • Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 195) .

    Q. How should researchers design solubility and stability assays for this compound in aqueous media?

    • Solubility : Use shake-flask method with phosphate buffer (pH 7.4) at 25°C. Quantify via UV-Vis (λ = 260 nm) against a calibration curve .
    • Stability : Incubate in simulated biological fluids (e.g., PBS, human serum) and monitor degradation via HPLC at 0, 6, 12, and 24 hours .

    Advanced Research Questions

    Q. How can computational modeling (e.g., DFT, molecular docking) predict this compound’s reactivity and biological interactions?

    • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis set in Gaussian 15. Calculate HOMO-LUMO gaps to assess redox activity .
    • Molecular docking : Use AutoDock Vina to model binding to target enzymes (e.g., urease). Validate docking poses with MD simulations (NAMD, 100 ns trajectories) .

    Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

    • Dose-response validation : Replicate assays (e.g., antimicrobial MIC tests) with standardized inoculum sizes (1×105^5 CFU/mL) and positive controls (e.g., ciprofloxacin) .
    • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare IC50_{50} values across studies. Address batch-to-batch variability by synthesizing compounds in triplicate .

    Q. How can in vitro and in vivo models be integrated to study this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

    • In vitro : Use Caco-2 monolayers for permeability assays (Papp_{app} >1×106^{-6} cm/s indicates high absorption) .
    • In vivo : Administer to Sprague-Dawley rats (10 mg/kg, IV/PO) and collect plasma for LC-MS/MS analysis. Calculate AUC024_{0-24} and half-life (t1/2_{1/2}) using non-compartmental models .

    Q. What methodologies identify this compound’s degradation products under oxidative stress?

    • Forced degradation : Expose to 3% H2_2O2_2 at 40°C for 48 hours. Analyze via LC-QTOF-MS to detect hydroxylated or cleaved products .
    • Mechanistic studies : Use radical scavengers (e.g., ascorbic acid) to confirm ROS-mediated pathways .

    Methodological and Reproducibility Considerations

    Q. How should researchers address batch variability in this compound synthesis for multi-institutional studies?

    • Standardized protocols : Share detailed SOPs with reaction monitoring (TLC at 30-minute intervals) and purity thresholds (>98% by HPLC) .
    • Inter-laboratory validation : Circulate a reference sample for NMR and LC-MS cross-verification .

    Q. What statistical frameworks are recommended for analyzing dose-dependent cytotoxicity data?

    • Non-linear regression : Fit data to Hill equation (GraphPad Prism) to calculate EC50_{50} and Hill coefficients. Report 95% confidence intervals .
    • Outlier handling : Use Grubbs’ test (α=0.05) to exclude anomalous replicates .

    Emerging Research Directions

    Q. How can this compound be functionalized to enhance selectivity in metal-ion chelation applications?

    • Derivatization : Introduce electron-withdrawing groups (e.g., -NO2_2) at the meta-position to modulate binding affinity for transition metals (e.g., Cu2+^{2+}) .
    • Chelation assays : Use UV-Vis titration (Job’s plot method) in methanol/water (1:1) to determine stoichiometry .

    Q. What advanced imaging techniques (e.g., cryo-EM, fluorescence microscopy) elucidate this compound’s subcellular targets?

    • Cryo-EM : Resolve ligand-protein complexes at <3 Å resolution (e.g., with urease enzymes) .
    • Fluorescent probes : Conjugate this compound with BODIPY tags for live-cell tracking .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.